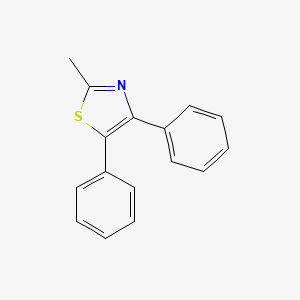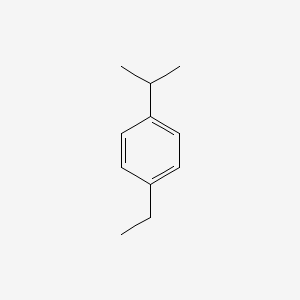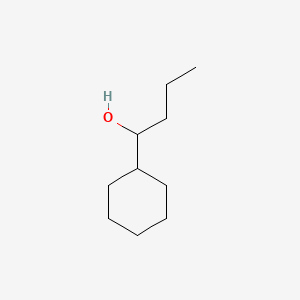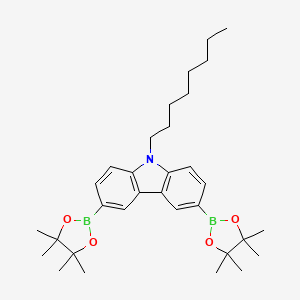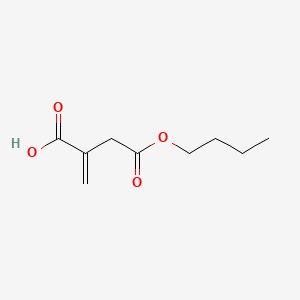
Monobutyl Itaconate
Descripción general
Descripción
Monobutyl Itaconate (MBI) is an important platform molecule-derived monomer that produces biodegradable polymers . It is derived from the tricarboxylic acid cycle and has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .
Synthesis Analysis
MBI is synthesized by semi-continuous seeded emulsion polymerization with a green mixed emulsifier of sodium dodecyl benzene sulfonate (SDBS) anion surfactant and tetradecyl hydroxypropyl decyl betaine (THDB) amphoteric emulsifier . The mixed monomers of methyl methacrylate (MMA), butyl acrylate (BA) are modified by MBI and N,N-diethylacrylamide (DEA), which are initiated with potassium persulfate (KPS) .
Molecular Structure Analysis
The molecular formula of Monobutyl Itaconate is C9H14O4 . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .
Chemical Reactions Analysis
The catalytic activity of MBI was studied in the selective pre . The reaction follows pseudo-second-order kinetics with the LHHW mechanism .
Physical And Chemical Properties Analysis
The polyacrylate emulsion shows excellent thermal stability and hydrophobicity . The film of latex was measured by thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and contact angle (CA) .
Aplicaciones Científicas De Investigación
1. Application in Biodegradable Polymers Production
- Summary of the Application: MIB is an important platform molecule-derived monomer that produces biodegradable polymers .
- Methods of Application: A heterogeneous catalyst 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF was developed and characterized by different techniques. Its catalytic activity was studied in the selective preparation of MIB .
- Results or Outcomes: The developed catalyst exhibited superior catalytic activity and selectivity, outperforming other synthesized bimetallic and monometallic salts of dodecatungstophosphoric acid (DTP). The reaction follows pseudo-second-order kinetics with the LHHW mechanism. The activation energy was determined. The developed catalyst proved to be water-tolerant, robust, and reusable .
2. Application in Inflammation and Immunity
- Summary of the Application: Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in mitochondrial matrix. Itaconate has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .
- Methods of Application: Itaconate directly modifies cysteine sites on functional substrate proteins which related to inflammasome, signal transduction, transcription, and cell death .
- Results or Outcomes: Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism. And it could be the potential choice for the treatment of inflammation and immune-related diseases .
3. Partitioning Between Organic and Water Phases
- Summary of the Application: The partitioning behavior of MIB between n-butyl methacrylate (BMA) and the water phases was studied .
- Methods of Application: The details of the experimental procedures are not provided in the available resources .
- Results or Outcomes: The results or outcomes of this application are not provided in the available resources .
4. Application in Acrylic Pressure Sensitive Adhesive Latexes
- Summary of the Application: MIB is used in the production of acrylic pressure sensitive adhesive (PSA) latexes .
- Methods of Application: The details of the experimental procedures are not provided in the available resources .
- Results or Outcomes: The results or outcomes of this application are not provided in the available resources .
4. Application in Acrylic Pressure Sensitive Adhesive Latexes
- Summary of the Application: MIB is used in the production of acrylic pressure sensitive adhesive (PSA) latexes .
- Methods of Application: The details of the experimental procedures are not provided in the available resources .
- Results or Outcomes: The results or outcomes of this application are not provided in the available resources .
Safety And Hazards
Direcciones Futuras
Itaconate and its derivatives have demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases . It has received much attention for its potent anti-inflammatory effects in recent years . This suggests possible itaconate-based therapeutics for a range of inflammatory diseases .
Propiedades
IUPAC Name |
4-butoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAYFMMXYRORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949942 | |
| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monobutyl Itaconate | |
CAS RN |
27216-48-4, 6439-57-2 | |
| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monobutyl Itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



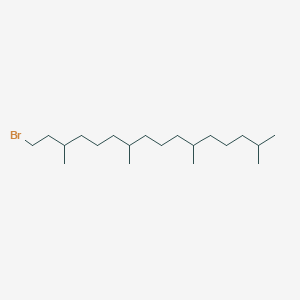
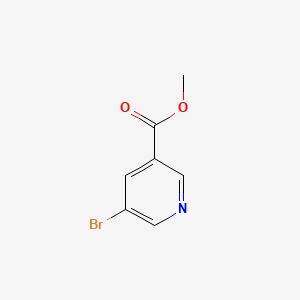
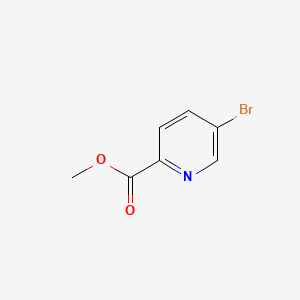
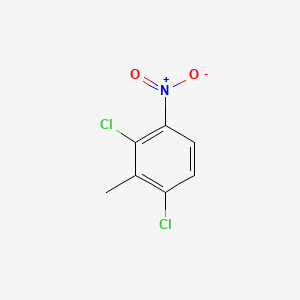

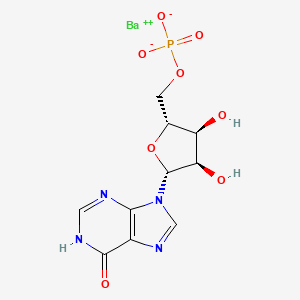
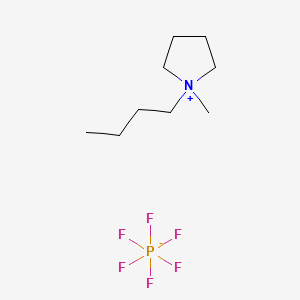
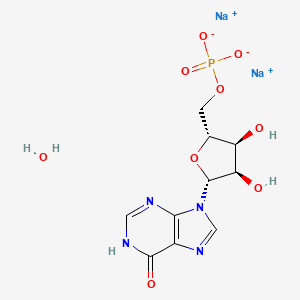
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)
